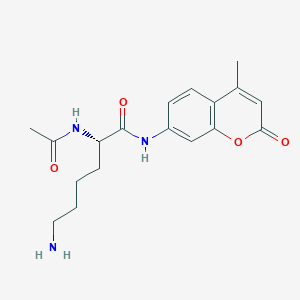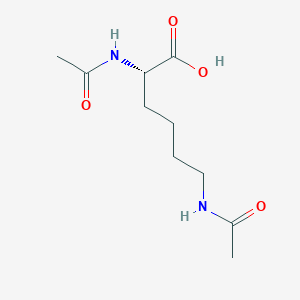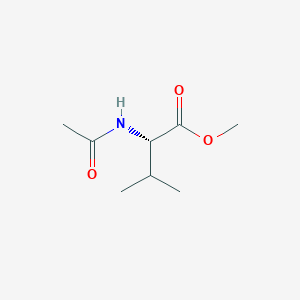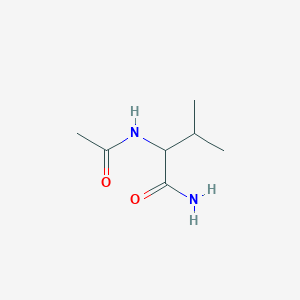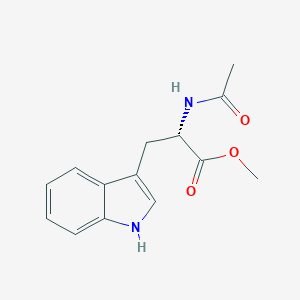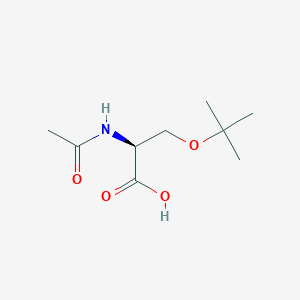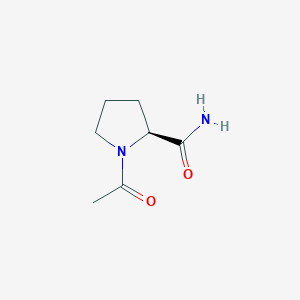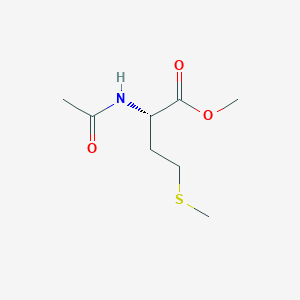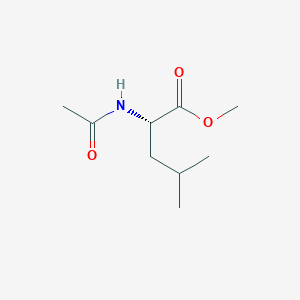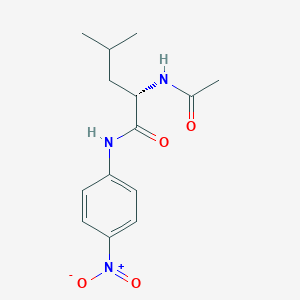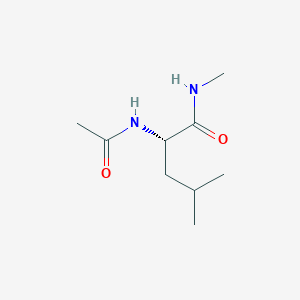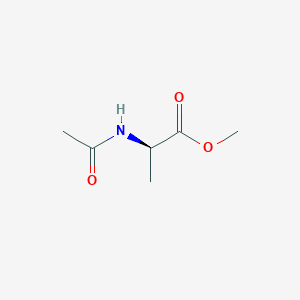
(R)-2-甲基-2-乙酰氨基丙酸酯
描述
“®-Methyl 2-acetamidopropanoate” is a chemical compound with the CAS Number: 19914-36-4. Its IUPAC name is methyl (2R)-2-(acetylamino)propanoate . The molecular weight of this compound is 145.16 .
Molecular Structure Analysis
The InChI code for “®-Methyl 2-acetamidopropanoate” is 1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The chemical reactions involving “®-Methyl 2-acetamidopropanoate” are complex and can vary depending on the conditions and reagents used . For instance, it can undergo reactions with hydrazine hydrate in methanol . More research is needed to fully understand the range of reactions this compound can participate in.Physical And Chemical Properties Analysis
“®-Methyl 2-acetamidopropanoate” is a solid or semi-solid or lump or liquid at room temperature . It should be stored in a dry place at 2-8°C .科学研究应用
乙酰氨基丙烯酸酯加氢的催化活性: 具有手性菲咯啉衍生的苯并咪唑基亚甲基配体的铱(I)配合物在乙酰氨基丙烯酸酯的加氢反应中表现出催化活性和对映选择性,以高收率和对映选择性生成(R)-2-甲基-2-乙酰氨基丙酸酯 (Metallinos & Du, 2009).
2-芳基丙酸甲酯的合成: 在酰胺或弱碱存在下,2-羟基丙基苯甲酮二甲缩醛与亚硫酰氯反应生成2-芳基丙酸甲酯,这在具有抗炎和镇痛活性的药物化合物中很重要。此过程涉及立体定向芳基迁移,β-碳原子构型完全反转 (Yamauchi et al., 1987).
光学活性2-氟丙酸及其类似物的合成: 开发了一种简单的合成方法用于合成光学活性2-氟丙酸及其类似物,包括(R)-2-氟丙酸甲酯,从相应的光学活性2-羟基羧酸酯 (Fritz-Langhals & Schu¨tz, 1993).
潜在的抗炎和降血脂剂: 合成了2-[4-(乙酰氨基)苯氧基]-2-甲基丙酸乙酯(乙酰氨酸酯),并对其作为镇痛和降血脂剂的潜在生物活性进行了表征 (Navarrete-Vázquez et al., 2011).
4-羟基烯酸-2-烯酸酯的合成: 2-(2-苯并噻唑基亚磺酰基)乙酸酯被用作磺酰基-Knoevenagel反应的试剂,以合成4-羟基烯酸-2-烯酸酯,这是生物活性天然产物和手性化合物中的必要结构。光学活性4-羟基烯酸-2-烯酸酯从光学纯(R)-2-(2-苯并噻唑基亚磺酰基)乙酸酯获得 (Du et al., 2012).
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
methyl (2R)-2-acetamidopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10-3)7-5(2)8/h4H,1-3H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGVVDYNRHNTCK-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426223 | |
| Record name | (R)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-acetamidopropanoate | |
CAS RN |
19914-36-4 | |
| Record name | (R)-Methyl 2-acetamidopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-Acetyl-D-alanine methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

